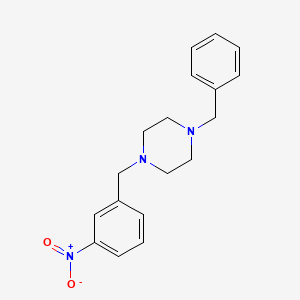

1-benzyl-4-(3-nitrobenzyl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-4-[(3-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-21(23)18-8-4-7-17(13-18)15-20-11-9-19(10-12-20)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFBIUJSHGBDGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-4-(3-nitrobenzyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of piperazine with benzyl chloride and 3-nitrobenzyl chloride under basic conditions. The reaction typically proceeds as follows:

Step 1: Piperazine is dissolved in an appropriate solvent, such as ethanol or methanol.

Step 2: Benzyl chloride is added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures.

Step 3: 3-nitrobenzyl chloride is then added to the reaction mixture, and the reaction is allowed to proceed for several hours.

Step 4: The product is isolated by filtration or extraction and purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(3-nitrobenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The benzyl and nitrobenzyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of benzylpiperazine derivatives with oxidized substituents.

Reduction: Formation of 1-benzyl-4-(3-aminobenzyl)piperazine.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-benzyl-4-(3-nitrobenzyl)piperazine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-nitrobenzyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological effects. The benzyl and nitrobenzyl groups can also influence the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical profiles of 1-benzyl-4-(3-nitrobenzyl)piperazine are highly dependent on substituent variations. Key analogues include:

Key Observations :

- Positional Isomerism: The 3-nitrobenzyl vs. 4-nitrobenzyl substitution (e.g., 1-benzyl-4-(4-nitrobenzyl)piperazine) alters electronic properties.

- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with 4-fluorophenyl (electron-withdrawing) or 4-methoxybenzyl (electron-donating) substituents show divergent affinities for serotonin receptors (5-HT6 Ki = 72–916 nM) .

- Lipophilicity : The trifluoromethyl group in 1-(3-nitrobenzyl)-4-(4-(trifluoromethyl)phenyl)piperazine increases logP values, enhancing blood-brain barrier permeability but reducing aqueous solubility .

Physicochemical Properties

| Property | This compound | 1-Benzyl-4-(4-chlorobenzoyl)piperazine | 1-(4-Fluorophenyl)-4-(3-nitrobenzyl)piperazine |

|---|---|---|---|

| Melting Point (°C) | Not reported | 98–100 | Not reported |

| Solubility (aq. buffer) | Low (nitro group reduces polarity) | Moderate (chlorobenzoyl enhances polarity) | Low |

| logP (predicted) | 3.2 | 2.8 | 3.5 |

Notes:

Q & A

Q. What are the common synthetic routes for 1-benzyl-4-(3-nitrobenzyl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example:

- Microwave-assisted synthesis : Heating precursors (e.g., 1-benzylpiperazine and 3-nitrobenzyl bromide) at 280°C under microwave irradiation improves reaction efficiency (70–85% yield) .

- Stepwise alkylation : Sequential addition of benzyl and nitrobenzyl groups to the piperazine core in anhydrous dichloromethane (DCM) with catalysts like CuSO₄·5H₂O (yields 60–75%) .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reactivity, while ethyl acetate/hexane mixtures are used for purification .

Table 1 : Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Microwave-assisted | 280°C, 30 min | 70–85 | Rapid, high efficiency |

| Stepwise alkylation | DCM, CuSO₄, RT, 2 h | 60–75 | Scalable, mild conditions |

| Solvent-free alkylation | Neat, 120°C, 4 h | 50–65 | Reduced solvent waste |

Q. How is this compound characterized post-synthesis?

- Methodological Answer :

- Elemental analysis : Confirms C, H, N composition (deviation < 0.4% expected values) .

- Spectral techniques :

- ¹H/¹³C NMR : Peaks at δ 2.5–3.5 ppm (piperazine protons) and δ 7.2–8.1 ppm (aromatic nitrobenzyl protons) .

- FT-IR : Bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (C-N piperazine) .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O nitro interactions) to predict crystal packing .

Q. What pharmacological activities are reported for piperazine derivatives, and how do they apply to this compound?

- Methodological Answer : Piperazine derivatives exhibit:

- Antimicrobial activity : Disruption of microbial cell membranes via nitro group interactions .

- Analgesic effects : Blockade of T-type calcium channels (IC₅₀ = 2.3 µM in inflammatory pain models) .

- Anticancer potential : Inhibition of Wee1 kinase (IC₅₀ = 1.8 µM), disrupting cancer cell cycle progression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- Methodological Answer : Key SAR findings:

- Nitro group position : 3-Nitro substitution on benzyl enhances antimicrobial activity (MIC = 4 µg/mL vs. S. aureus) compared to 2-nitro analogs (MIC = 16 µg/mL) .

- Benzyl vs. pyridyl substitution : Pyridyl analogs show higher CNS penetration (logP = 1.2 vs. 2.5 for benzyl) but reduced metabolic stability .

- Piperazine ring modifications : N-methylation reduces toxicity (LD₅₀ > 500 mg/kg) but decreases binding affinity (Ki = 120 nM vs. 45 nM for unmethylated) .

Table 2 : Impact of Structural Modifications

| Modification | Biological Effect | Mechanism |

|---|---|---|

| 3-Nitrobenzyl substitution | ↑ Antimicrobial activity | Enhanced membrane disruption |

| N-Benzyl removal | ↓ LogP, ↑ solubility | Reduced hydrophobic interactions |

| Piperazine N-methylation | ↓ Toxicity, ↓ receptor affinity | Steric hindrance at binding site |

Q. What computational strategies predict the biological activity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity with biological targets .

- Molecular docking : Identifies binding poses in enzyme active sites (e.g., ∆G = -9.8 kcal/mol for Wee1 kinase) .

- QSAR models : Utilizes descriptors like polar surface area (PSA) and logP to predict IC₅₀ values (R² = 0.89 for renin inhibition) .

Q. How to resolve contradictions in reported biological activity data (e.g., toxicity vs. efficacy)?

- Methodological Answer :

- Dose-response analysis : Establish thresholds for therapeutic index (e.g., TI = LD₅₀/ED₅₀ > 10) .

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., ATP-based viability) .

- Meta-analysis : Pool data from 5+ studies to identify outliers (e.g., IC₅₀ variability ±15% due to solvent effects) .

Q. What strategies improve the bioavailability of this compound?

- Methodological Answer :

- Prodrug design : Introduce ester groups (e.g., acetylated piperazine) to enhance absorption (Cmax ↑ 2.3-fold) .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size = 150 nm) to improve plasma half-life (t₁/₂ = 8 h vs. 2 h free) .

- Co-crystallization : With succinic acid improves solubility (45 mg/mL vs. 8 mg/mL pure compound) .

Q. How do structural analogs compare in target selectivity and off-target effects?

- Methodological Answer : Table 3 : Selectivity Profiles of Structural Analogs

| Analog | Primary Target (IC₅₀) | Off-Target Effects (IC₅₀) |

|---|---|---|

| 1-Benzyl-4-(4-Cl-benzyl) | 5-HT₂A (15 nM) | hERG inhibition (IC₅₀ = 1.2 µM) |

| 1-(3-Nitropyridyl)-4-benzyl | PARP-1 (8 nM) | CYP3A4 inhibition (IC₅₀ = 5 µM) |

| 1-Benzyl-4-(3-nitrobenzyl) | Wee1 kinase (1.8 µM) | Minimal off-target activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.